molecular formula C9H14N2O B14506179 N-Cyclohexyl-2-isocyanoacetamide CAS No. 63348-61-8

N-Cyclohexyl-2-isocyanoacetamide

Cat. No.: B14506179
CAS No.: 63348-61-8
M. Wt: 166.22 g/mol
InChI Key: PNSRGIUWAAVXRF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-isocyanoacetamide is an organic compound with the molecular formula C₉H₁₄N₂O It is characterized by the presence of an isocyanide group attached to a cyclohexyl ring and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-2-isocyanoacetamide can be synthesized through the reaction of cyclohexylamine with methyl cyanoacetate. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-isocyanoacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Ugi reaction, the product is typically a peptidomimetic compound with potential biological activity .

Scientific Research Applications

N-Cyclohexyl-2-isocyanoacetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-isocyanoacetamide involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical transformations. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, leading to the formation of stable complexes and inhibition of biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2-cyanoacetamide: A precursor in the synthesis of N-cyclohexyl-2-isocyanoacetamide.

    Cyclohexyl isocyanide: Another isocyanide compound with similar reactivity but different applications.

Uniqueness

This compound is unique due to its combination of an isocyanide group with a cyclohexyl ring and an acetamide moiety. This structure imparts distinct reactivity and makes it a valuable building block in synthetic chemistry .

Properties

CAS No.

63348-61-8

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-cyclohexyl-2-isocyanoacetamide

InChI

InChI=1S/C9H14N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h8H,2-7H2,(H,11,12)

InChI Key

PNSRGIUWAAVXRF-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC(=O)NC1CCCCC1

Origin of Product

United States

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